molecular formula C8H8N2 B13819545 1,6-Diazecine CAS No. 294-13-3

1,6-Diazecine

Cat. No.: B13819545
CAS No.: 294-13-3
M. Wt: 132.16 g/mol
InChI Key: VVCZBEXRYPRWKT-UHFFFAOYSA-N
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Description

1,6-Diazecine is a heterocyclic compound characterized by a ten-membered ring containing two nitrogen atoms. This compound is notable for its unique structural properties, which include helical chirality and expanded conjugation. These features make it an interesting subject for research in various fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazecine can be synthesized through several methods. One common approach involves the twofold N-allylation of a precursor, followed by ring-closing metathesis (RCM). For example, a protected 2,2′-diamino-1,1′-binaphthyl precursor can be bridged with trans-1,4-dibromo-2-butene, followed by deprotection to yield cis- and trans-dihydro-1,6-diazecines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazecine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Diazecine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Diazecine involves its ability to interact with various molecular targets through its nitrogen atoms and conjugated system. These interactions can lead to changes in molecular conformation and electronic properties, which are crucial for its applications in materials science and potential therapeutic uses .

Properties

CAS No.

294-13-3

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1,6-diazecine

InChI

InChI=1S/C8H8N2/c1-2-6-10-8-4-3-7-9-5-1/h1-8H

InChI Key

VVCZBEXRYPRWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=CC=CN=C1

Origin of Product

United States

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